N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
Description
N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines an indazole core with ethoxy and methoxy substituents, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-16-9-11(7-8-15(16)22-2)19-17(21)12-5-4-6-14-13(12)10-18-20-14/h7-10,12H,3-6H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIWLXFULLNPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C2CCCC3=C2C=NN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with a suitable hydrazine derivative to form the indazole core. This is followed by the introduction of the carboxamide group through acylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for large-scale production, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres. Substitution reactions might involve the use of catalysts or specific temperature controls to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation reactions may yield carboxylic acids or ketones, reduction reactions can produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be explored as a lead compound for drug development, targeting specific enzymes or receptors in the body.
Industry: In material science, it might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application, but could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide include:
- N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
- N-(3-ethoxy-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
- This compound derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications, offering distinct advantages in terms of reactivity, stability, and potential biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
